molecular formula C12H13N5O2 B2876642 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2195939-24-1

1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2876642
CAS No.: 2195939-24-1
M. Wt: 259.269
InChI Key: BRCNNVNGNHXQPB-UHFFFAOYSA-N
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Description

1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Target of Action

The primary targets of the compound “1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” are currently unknown. This compound is structurally related to the triazole class of compounds, which are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazole compounds, in general, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind to different enzymes and receptors . The specific pathways affected by this compound would depend on its specific targets, which are currently unknown.

Pharmacokinetics

The compound is soluble in methanol , which suggests it may have good bioavailability.

Result of Action

Given its structural similarity to other triazole compounds, it may have a range of potential effects depending on its specific targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Azetidine Ring Formation: This might involve cyclization reactions starting from appropriate precursors.

    Coupling Reactions: The triazole and azetidine intermediates can be coupled with a pyridinone derivative under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the triazole or pyridinone rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Various substitution reactions could occur, especially on the pyridinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Potential use in developing antimicrobial agents.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,3-Triazol-4-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
  • 3-(3-(1H-1,2,3-Triazol-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Uniqueness

  • Structural Features : The specific arrangement of the triazole, azetidine, and pyridinone rings.
  • Biological Activity : Unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

1-methyl-3-[3-(triazol-2-yl)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-15-6-2-3-10(11(15)18)12(19)16-7-9(8-16)17-13-4-5-14-17/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCNNVNGNHXQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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